molecular formula C8H11ClN2 B11913733 2-(Azetidin-3-yl)pyridine hydrochloride

2-(Azetidin-3-yl)pyridine hydrochloride

Cat. No.: B11913733
M. Wt: 170.64 g/mol
InChI Key: JCIKTCPOSILCBS-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)pyridine hydrochloride is a chemical compound with the molecular formula C8H11ClN2 It is a derivative of pyridine, featuring an azetidine ring attached to the pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)pyridine hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the pyridine core. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce various hydrogenated forms of the compound.

Scientific Research Applications

2-(Azetidin-3-yl)pyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and pyridine core can interact with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azetidin-3-yl)pyridine dihydrochloride
  • Methyl 2-(azetidin-3-yl)cyclohexanecarboxylate hydrochloride
  • 3-Pyrrole-substituted 2-azetidinones

Uniqueness

2-(Azetidin-3-yl)pyridine hydrochloride is unique due to its specific combination of the azetidine ring and pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-(azetidin-3-yl)pyridine;hydrochloride

InChI

InChI=1S/C8H10N2.ClH/c1-2-4-10-8(3-1)7-5-9-6-7;/h1-4,7,9H,5-6H2;1H

InChI Key

JCIKTCPOSILCBS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC=N2.Cl

Origin of Product

United States

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